molecular formula C19H20N4O4S3 B12148422 C19H20N4O4S3

C19H20N4O4S3

Cat. No.: B12148422
M. Wt: 464.6 g/mol
InChI Key: YDQDESMXVRMFLD-UHFFFAOYSA-N
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Description

The compound with the molecular formula C19H20N4O4S3 N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide . This compound is a complex organic molecule that contains a variety of functional groups, including amides, thiophenes, and thiadiazoles. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves several steps:

    Formation of the Thiadiazole Ring: This step typically involves the reaction of a thiosemicarbazide with a carboxylic acid derivative under acidic conditions to form the thiadiazole ring.

    Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the thiadiazole intermediate.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the thiadiazole-thiophene intermediate with an amine derivative under dehydrating conditions

Chemical Reactions Analysis

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, where halogenation or alkylation can occur

Scientific Research Applications

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide: can be compared with other similar compounds such as:

    N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a benzamide group instead of a thiophene ring.

    N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: This compound has a furan ring instead of a thiophene ring .

These comparisons highlight the uniqueness of N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Properties

Molecular Formula

C19H20N4O4S3

Molecular Weight

464.6 g/mol

IUPAC Name

2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C19H20N4O4S3/c1-23-18(25)16-13-4-2-3-5-14(13)29-17(16)22-19(23)28-10-15(24)21-11-6-8-12(9-7-11)30(20,26)27/h6-9H,2-5,10H2,1H3,(H,21,24)(H2,20,26,27)

InChI Key

YDQDESMXVRMFLD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)SC4=C2CCCC4

Origin of Product

United States

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